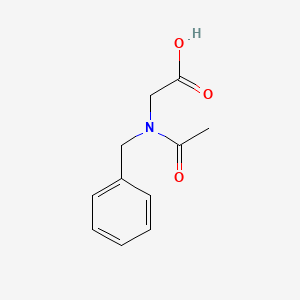

N-乙酰基-N-苄基甘氨酸

描述

N-acetyl-N-benzylglycine is a chemical compound with the molecular formula C11H13NO3 . It contains a total of 28 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of N-acetyl compounds involves a complex biochemical reaction that transfers the acetyl group (-COCH3) to the nitrogen atom of the amino group in the molecule . This process, commonly referred to as acetylation, is catalyzed by enzymes known as acetyltransferases . The acetyl group is derived from acetyl coenzyme A (acetyl-CoA), an important molecule involved in various metabolic processes .Molecular Structure Analysis

The N-acetyl-N-benzylglycine molecule contains a total of 28 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .科学研究应用

- Antioxidant Properties : N-acetyl-N-benzylglycine exhibits antioxidant activity, which could be harnessed for developing novel drugs to combat oxidative stress-related diseases .

- Neuroprotection : Research suggests that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders .

- Enantioselective Synthesis : N-acetyl-N-benzylglycine can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of optically pure compounds .

- Aroma Enhancement : Due to its pleasant odor, N-acetyl-N-benzylglycine could find applications in perfumes, cosmetics, and flavor additives .

- Metabolite Profiling : Researchers use N-acetyl-N-benzylglycine as a reference compound in metabolomics studies to identify and quantify metabolites in biological samples .

- Protein Modification : This compound can be used to modify proteins and peptides, potentially influencing their stability, function, or interactions .

Pharmaceuticals and Drug Development

Chiral Synthesis and Catalysis

Flavor and Fragrance Industry

Biomedical Research

Chemical Biology

Industrial Applications

未来方向

While specific future directions for N-acetyl-N-benzylglycine are not available, research on similar N-acetyl compounds suggests potential applications in medicine and biotechnology . For instance, the reductive glycine pathway, which involves N-acetyl compounds, has been identified as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .

作用机制

Target of Action

N-acetyl-N-benzylglycine is a derivative of the amino acid glycine Similar compounds such as n-acetylcysteine are known to interact with various proteins and enzymes in the body, playing roles in processes such as antioxidant activity and glutathione induction .

Mode of Action

For instance, N-acetylcysteine, a related compound, is known to interact with its targets by binding to proteins in hepatocytes, leading to cellular changes .

Biochemical Pathways

For instance, they are involved in the phase II component of the mammalian xenobiotic detoxification system .

Pharmacokinetics

For instance, N-acetylcysteine is known to have a half-life of around 6 hours, and its pharmacokinetics are altered by chronic liver and renal disease as well as exercise .

Result of Action

Similar compounds such as n-acetylcysteine are known to have various effects, such as acting as an antioxidant, inducing glutathione, and having an immunomodulatory and anti-inflammatory effect .

属性

IUPAC Name |

2-[acetyl(benzyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-9(13)12(8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPMURVETPAMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306955 | |

| Record name | N-Acetyl-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N-benzylglycine | |

CAS RN |

7662-79-5 | |

| Record name | NSC184719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

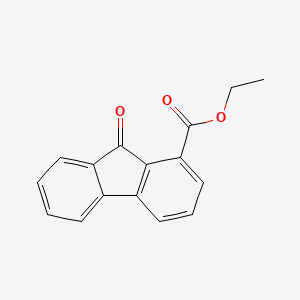

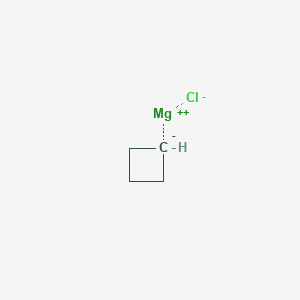

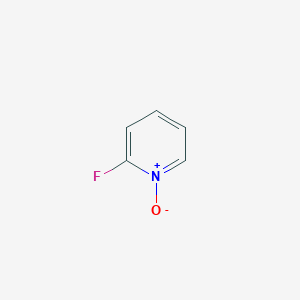

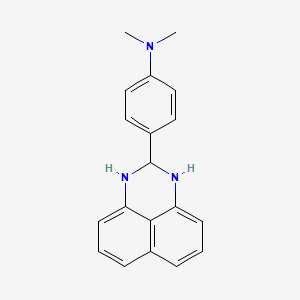

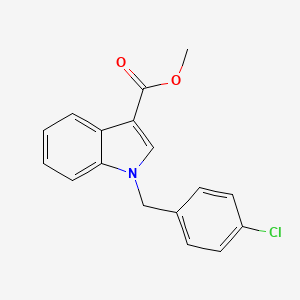

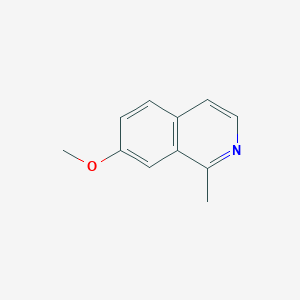

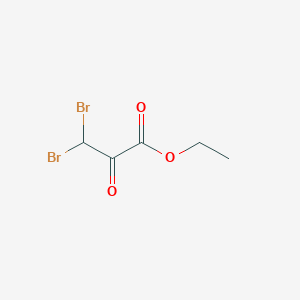

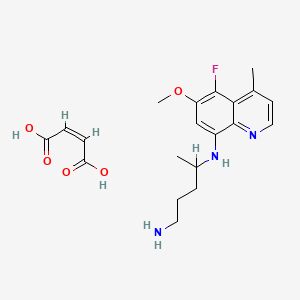

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)